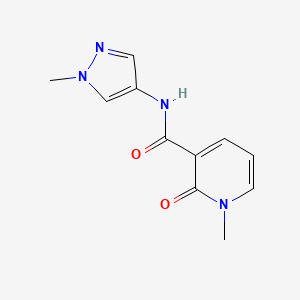![molecular formula C23H20N2O5 B2440819 N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide CAS No. 883965-09-1](/img/structure/B2440819.png)
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C23H20N2O5 and its molecular weight is 404.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A derivative closely related to the specified chemical compound was synthesized using commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes. This synthesis highlights the compound's relevance in producing derivatives known for their potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Pharmacological Applications
Anticancer and Anti-inflammatory Properties : Compounds with a similar structure have been synthesized and shown significant anti-inflammatory and antibacterial activities along with reduced ulcerogenicity and lipid peroxidation potentials compared to standards. This suggests their potential for being developed into therapeutic agents with minimized side effects (Alam et al., 2011).
Tyrosinase Inhibitors : Novel derivatives synthesized via ultrasound irradiation demonstrated potent inhibition against the tyrosinase enzyme, suggesting applications in treatments related to melanin production disorders. These compounds exhibit much lower IC50 values than standard kojic acid, indicating their strong inhibitory capacity (Dige et al., 2019).
Bioisosteric Replacement for Analgesic Activity Enhancement : Utilizing bioisosteric replacement methodology, a series of new derivatives were synthesized, showing that specific heterocycle replacements can lead to a noticeable increase in analgesic activity, especially in the case of pyridine derivatives. This opens up avenues for developing new analgesic drugs with enhanced efficacy (Ukrainets, Mospanova, & Davidenko, 2016).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown Given the compound’s structure, it may potentially interfere with pathways involving proteins that interact with similar structural motifs
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-25-16-8-5-4-7-15(16)21(26)20(14-10-11-17(28-2)19(13-14)29-3)22(25)24-23(27)18-9-6-12-30-18/h4-13H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJDPNPJTXUZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440736.png)
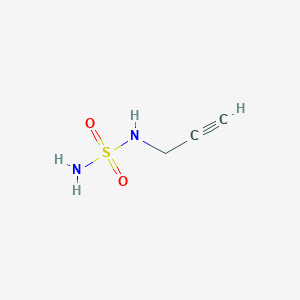
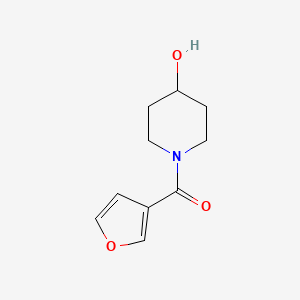

amine](/img/structure/B2440742.png)
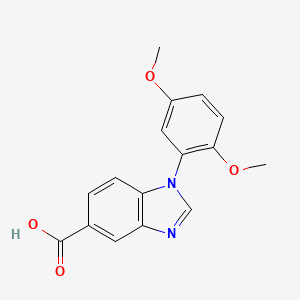
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea](/img/structure/B2440745.png)
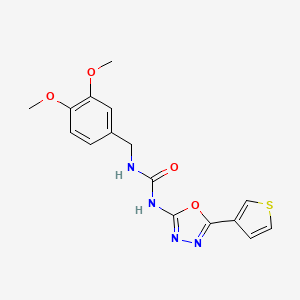


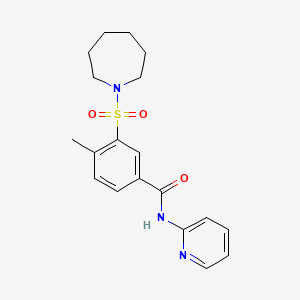
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2440754.png)
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440757.png)
